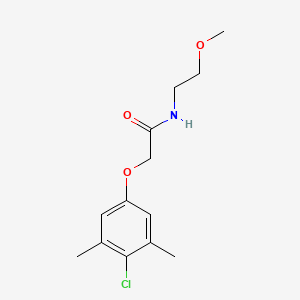
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide, also known as EPTB, is a small molecule that has gained attention for its potential use in scientific research. EPTB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes including cell cycle regulation, DNA repair, and apoptosis.
作用機序
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide binds to the catalytic subunit of PP2A and inhibits its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a variety of effects depending on the specific proteins involved. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through its ability to inhibit PP2A activity (3,4).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to have a variety of effects on cells, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. These effects are likely due to its ability to inhibit PP2A activity, which can affect a variety of cellular processes.
実験室実験の利点と制限
One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in lab experiments is its selectivity for PP2A inhibition. This allows researchers to study the specific effects of PP2A inhibition without affecting other signaling pathways. However, one limitation of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is its potential toxicity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in scientific research. One area of interest is the role of PP2A in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PP2A has been implicated in the pathogenesis of these diseases, and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be a useful tool for studying the specific effects of PP2A inhibition in these contexts. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more selective and less toxic PP2A inhibitors could lead to new therapeutic options for a variety of diseases.
合成法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-propoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been described in detail in a number of publications (1,2).
科学的研究の応用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been used extensively in scientific research to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that plays an important role in regulating the activity of many signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to selectively inhibit the activity of PP2A, which allows researchers to study the specific effects of PP2A inhibition in cells.
特性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-9-19-11-7-5-10(6-8-11)13(18)15-14-17-16-12(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEDUGMXBQUEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6166348 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)

![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)